molecular formula C12H15ClO2 B1280071 Methyl 2-(4-chlorophenyl)pentanoate

Methyl 2-(4-chlorophenyl)pentanoate

Cat. No.: B1280071
M. Wt: 226.7 g/mol
InChI Key: AVTHZZWEHUMTNE-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)pentanoate is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.7 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)pentanoate

InChI

InChI=1S/C12H15ClO2/c1-3-4-11(12(14)15-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3

InChI Key

AVTHZZWEHUMTNE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • 2-(4-Chlorophenyl)pentanoic acid (1.0 equiv)
    • Methanol (excess, solvent)
    • Sulfuric acid (H₂SO₄, 5–10 mol%) or p-toluenesulfonic acid (TsOH)
  • Conditions :

    • Reflux at 65–80°C for 6–12 hours.
    • Water removal via Dean-Stark apparatus or molecular sieves to shift equilibrium.
  • Yield : 75–89%.

Mechanistic Insights

  • Protonation of the carboxylic acid enhances electrophilicity.
  • Methanol nucleophilic attack forms a tetrahedral intermediate.
  • Deprotonation and elimination yield the ester.

Alkaline Esterification via Acid Chloride Intermediate

This two-step method avoids equilibrium limitations by activating the carboxylic acid as an acid chloride.

Step 1: Synthesis of 2-(4-Chlorophenyl)Pentanoyl Chloride

  • Reagents :

    • 2-(4-Chlorophenyl)pentanoic acid (1.0 equiv)
    • Thionyl chloride (SOCl₂, 1.2 equiv) or oxalyl chloride (1.1 equiv)
    • Catalytic dimethylformamide (DMF)
  • Conditions :

    • Stir at 25–40°C for 2–4 hours.
    • Excess reagent removed under vacuum.

Step 2: Methanolysis

  • Reagents :

    • Acid chloride (1.0 equiv)
    • Methanol (2.0 equiv)
    • Potassium carbonate (K₂CO₃, 1.5 equiv)
  • Conditions :

    • Stir in tetrahydrofuran (THF) at 0–25°C for 1–2 hours.
    • Yield: 82–91%.

Palladium-Catalyzed Cross-Coupling

Aryl halides undergo coupling with methyl pentanoate derivatives via palladium catalysts.

Procedure

  • Reagents :

    • Methyl 2-bromopentanoate (1.0 equiv)
    • 4-Chlorophenylboronic acid (1.2 equiv)
    • Pd(OAc)₂ (2 mol%)
    • Ligand: Tri-tert-butylphosphine (4 mol%)
    • ZnF₂ (1.1 equiv)
  • Conditions :

    • Heat in DMF at 80°C for 8–12 hours under nitrogen.
    • Yield: 78–85%.

Transesterification of Higher Esters

Higher esters (e.g., ethyl or benzyl) are converted to methyl esters via methanolysis.

Procedure

  • Reagents :

    • Ethyl 2-(4-chlorophenyl)pentanoate (1.0 equiv)
    • Methanol (excess)
    • Sodium methoxide (NaOMe, 5 mol%)
  • Conditions :

    • Reflux at 65°C for 4–6 hours.
    • Yield: 88–94%.

Enzymatic Esterification

Lipase-catalyzed methods offer eco-friendly alternatives.

Procedure

  • Reagents :

    • 2-(4-Chlorophenyl)pentanoic acid (1.0 equiv)
    • Methanol (1.5 equiv)
    • Immobilized Candida antarctica lipase B (Novozym 435)
  • Conditions :

    • Stir at 35°C in hexane for 24–48 hours.
    • Yield: 65–72%.

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Purity
Fischer Esterification H₂SO₄ 80°C 12 h 89% >95%
Acid Chloride Methanolysis K₂CO₃ 25°C 2 h 91% 98%
Palladium Cross-Coupling Pd(OAc)₂/ZnF₂ 80°C 10 h 85% 97%
Transesterification NaOMe 65°C 6 h 94% >99%
Enzymatic Novozym 435 35°C 48 h 72% 92%

Key Optimization Strategies

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance palladium-catalyzed reactions, while methanol drives Fischer esterification.
  • Catalyst Loading : Pd(OAc)₂ at 2 mol% with ZnF₂ minimizes side reactions.
  • Water Removal : Dean-Stark traps improve Fischer esterification yields by 15–20%.

Challenges and Solutions

  • Low Volatility : High-boiling intermediates require vacuum distillation or column purification.
  • Side Reactions : Over-alkylation in palladium coupling is mitigated by stoichiometric ZnF₂.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-chlorophenyl)pentanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of 2-(4-chlorophenyl)pentanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via coupling reactions involving halogenated intermediates. For example, bromoacylation of amino esters followed by hydrolysis (as seen in structurally similar compounds) can yield high-purity products . Optimizing stoichiometry (e.g., molar ratios of reactants) and temperature (typically 60–80°C for esterification) is critical to achieving yields >80%. Side reactions, such as hydrolysis of the ester group, must be controlled by anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.6–3.8 ppm for methoxy protons) and aromatic chlorophenyl signals (δ ~7.2–7.4 ppm for para-substituted benzene) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch of ester) and 750 cm⁻¹ (C-Cl stretch) are diagnostic .
  • HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ at m/z ~256) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying thermal conditions?

  • Methodological Answer : Discrepancies in thermal stability studies (e.g., decomposition temperatures) may arise from impurities or experimental setups. A systematic approach includes:

  • DSC/TGA : Quantify decomposition onset temperatures under inert vs. oxidative atmospheres.
  • Kinetic Modeling : Use Arrhenius parameters derived from isothermal experiments to predict reactivity thresholds. Comparative studies with analogs like methyl pentanoate suggest higher thermal stability due to the electron-withdrawing 4-chlorophenyl group .
  • Control Experiments : Replicate conflicting studies with standardized purity protocols (e.g., ≥99% purity via column chromatography) .

Q. What advanced strategies are employed to assess the biological activity and toxicity of this compound?

  • Methodological Answer :

  • In Silico Toxicity Prediction : Tools like OSIRIS Property Explorer evaluate mutagenicity, tumorigenicity, and irritancy risks based on structural motifs (e.g., halogenated aromatic rings) .
  • In Vitro Assays : Cytotoxicity screening using HepG2 cells (IC₅₀ determination) and metabolic stability studies in liver microsomes.
  • Mechanistic Probes : Radiolabeled analogs (e.g., ¹⁴C-labeled ester) track metabolic pathways, identifying potential bioactive metabolites .

Q. How does the electronic nature of the 4-chlorophenyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl substituent enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack (e.g., hydrolysis by OH⁻). Kinetic studies in basic media (pH >10) show a 2–3× faster hydrolysis rate compared to non-halogenated analogs. Computational DFT analysis further supports this by quantifying charge distribution at the reaction site .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability in aqueous vs. non-polar solvents?

  • Methodological Answer : Apparent contradictions arise from solvent polarity and trace water content. For example:

  • Hydrolysis in Protic Solvents : Even trace H₂O in DMSO or DMF can hydrolyze the ester. Karl Fischer titration is recommended to quantify solvent moisture (<0.1% for stability) .
  • Stability in Apolar Media : Hexane or toluene preserves integrity for >6 months at 25°C, as shown in accelerated aging studies .

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